molecular formula C21H15F4N3 B4352012 6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4352012
M. Wt: 385.4 g/mol
InChI Key: SLUGQBSHGIDTQF-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolopyridine family. These compounds are notable for their diverse pharmacological activities and significant roles in medicinal chemistry. The presence of distinct substituents such as ethylphenyl, fluorophenyl, and trifluoromethyl groups enhances its biological activity and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can involve multiple steps:

  • Starting Materials: : Commonly involves pyrazole derivatives and substituted anilines.

  • Coupling Reactions: : Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to form C-C bonds between the pyrazole core and substituted anilines.

  • Cyclization: : Intramolecular cyclization reactions often occur under high-temperature conditions, typically using strong acids or bases.

Industrial Production Methods

In industrial settings, the production typically focuses on optimizing reaction conditions to maximize yield and purity. These methods include:

  • Continuous Flow Reactors: : These reactors enhance reaction efficiency and scalability.

  • Purification Techniques: : Chromatography and crystallization are essential to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using agents such as KMnO4 or H2O2.

  • Reduction: : It may undergo reduction using reagents like LiAlH4 or NaBH4.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, facilitated by halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

  • Substitution: : Halogenation using chlorine or bromine in the presence of Lewis acids.

Major Products Formed

Oxidation and reduction reactions mainly alter the substituent groups, while substitution reactions introduce new functional groups, expanding its chemical diversity.

Scientific Research Applications

6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of novel compounds with enhanced biological properties.

  • Biology: : Investigated for its interaction with enzymes and receptors, influencing biochemical pathways.

  • Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

  • Industry: : Employed in the development of agrochemicals and materials science.

Mechanism of Action

Mechanism

The compound interacts with various molecular targets through:

  • Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their catalytic activity.

  • Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Molecular Targets and Pathways

  • Kinase Inhibition: : Targeting specific kinases involved in cell signaling, influencing cell growth and apoptosis.

  • Neurotransmitter Receptors: : Modulating receptors such as GABA or glutamate, affecting neurotransmission.

Comparison with Similar Compounds

Comparison

When compared to other pyrazolopyridine derivatives, 6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its substituents which enhances its pharmacokinetic properties and target specificity.

Similar Compounds

  • 6-(4-methylphenyl)-1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • 6-(4-ethylphenyl)-1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Both compounds share structural similarities but vary in their substituent groups, affecting their biological activity and application potential.

Properties

IUPAC Name

6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3/c1-2-13-3-5-14(6-4-13)19-11-18(21(23,24)25)17-12-26-28(20(17)27-19)16-9-7-15(22)8-10-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUGQBSHGIDTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(4-ethylphenyl)-1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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